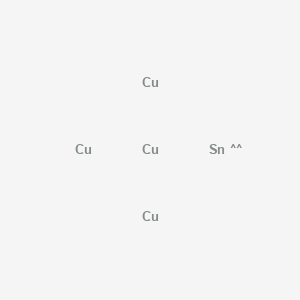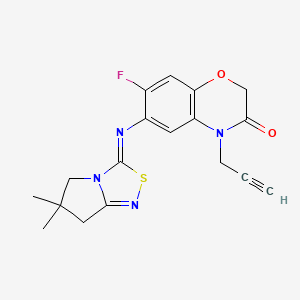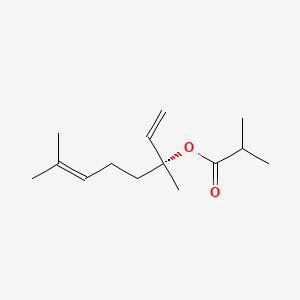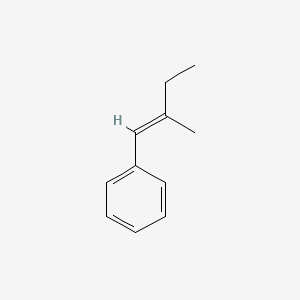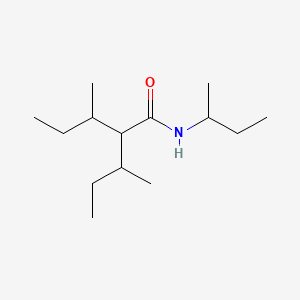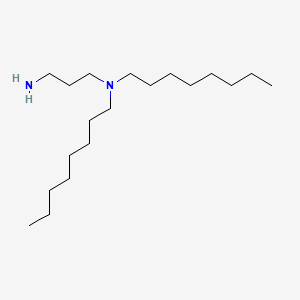
Tetrakis((octanoato-O)cobalt)tetra-mu-oxotitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium: is a complex organometallic compound with the molecular formula C32H72Co4O12Ti . This compound features cobalt and titanium atoms coordinated with octanoate ligands and oxo bridges, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium typically involves the reaction of cobalt octanoate with a titanium precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The process involves:
Mixing cobalt octanoate and titanium isopropoxide: in a suitable solvent.
Heating the mixture: to facilitate the formation of the desired complex.
Purification: of the product through crystallization or other separation techniques.
Industrial Production Methods
While specific industrial production methods for Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various ligands like phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) and titanium(IV) species, while reduction may produce cobalt(II) and titanium(III) species.
Scientific Research Applications
Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis and polymerization reactions.
Material Science: The compound is studied for its potential in developing new materials with unique properties.
Biological Studies: Research is conducted to explore its interactions with biological molecules and potential medicinal applications.
Industrial Applications: It is investigated for use in coatings, pigments, and other industrial products.
Mechanism of Action
The mechanism by which Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium exerts its effects involves the coordination of cobalt and titanium centers with ligands. The oxo bridges facilitate electron transfer between the metal centers, enabling various catalytic and redox reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Tetrakis[(octanoato-O)cobalt]tetra-mu-oxozirconium
- Tetrakis[(octanoato-O)cobalt]tetra-mu-oxovanadium
Uniqueness
Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium is unique due to its specific combination of cobalt and titanium centers, which imparts distinct catalytic and redox properties. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
84176-59-0 |
|---|---|
Molecular Formula |
C32H72Co4O12Ti |
Molecular Weight |
932.5 g/mol |
IUPAC Name |
cobalt;octanoic acid;titanium;tetrahydrate |
InChI |
InChI=1S/4C8H16O2.4Co.4H2O.Ti/c4*1-2-3-4-5-6-7-8(9)10;;;;;;;;;/h4*2-7H2,1H3,(H,9,10);;;;;4*1H2; |
InChI Key |
FMXFTTQGFITYLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.O.O.O.O.[Ti].[Co].[Co].[Co].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


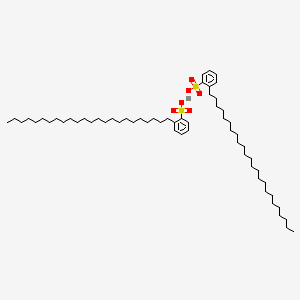
![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)


